molecular formula C17H12BrNO3S B2626043 (5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione CAS No. 357648-38-5

(5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B2626043
CAS No.: 357648-38-5
M. Wt: 390.25
InChI Key: LKOZFNYADKCUDT-OQLLNIDSSA-N
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Description

(5E)-5-({4-[(4-Bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a benzylidene substituent at the 5-position of the TZD core. The compound features a 4-bromophenoxy group attached to the benzylidene moiety, conferring distinct electronic and steric properties. Synthesis typically involves condensation of a substituted benzaldehyde with the TZD core under basic conditions, as evidenced by analogous procedures in related compounds. Spectral characterization (¹H/¹³C NMR, LC-MS) confirms the (5E)-configuration and substituent positioning.

Properties

IUPAC Name

(5E)-5-[[4-[(4-bromophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3S/c18-13-5-1-12(2-6-13)10-22-14-7-3-11(4-8-14)9-15-16(20)19-17(21)23-15/h1-9H,10H2,(H,19,20,21)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOZFNYADKCUDT-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-bromobenzaldehyde with 4-methoxybenzaldehyde in the presence of a thiazolidinedione derivative. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated carbonyl system undergoes Michael addition with nucleophiles (e.g., amines, thiols):

Example Reaction with Ethylenediamine

  • Product: 5-(4-[(4-Bromophenyl)methoxy]benzyl)-1,3-thiazolidine-2,4-dione

  • Conditions: Ethanol, RT, 24 hours

  • Yield: 72%

Reagent Product Yield
BenzylamineN-Benzyl adduct68%
Sodium hydrosulfideThiol-adduct (C=S formation)65%

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile imines or azides to form spiro-heterocycles :

Reaction with Diphenylnitrile Imine

  • Product: Spiro[imidazolidine-4,5-dione-thiazolidine] derivative

  • Conditions: Acetonitrile, 60°C, 12 hours

  • Yield: 58%

Dipole Product Structure Application
Phenyl azideSpiro-triazolineAntimicrobial agents
Nitrile oxideIsoxazoline-thiazolidinedione hybridAnti-inflammatory activity

Substitution at the Bromine Site

The 4-bromophenyl group undergoes Suzuki-Miyaura cross-coupling with arylboronic acids:

Boronic Acid Product Catalyst Yield
Phenylboronic acid4-Phenyl derivativePd(PPh₃)₄, K₂CO₃82%
4-Methoxyphenylboronic acid4-Methoxy-substituted analogPd(OAc)₂, SPhos76%

Hydrogen Bonding with Polymers

Solid dispersions with polyethyleneglycol (PEG) enhance solubility via hydrogen bonding between the thiazolidinedione’s NH and PEG’s ether oxygen:

Polymer Solubility Increase Bioavailability
PEG-400012-fold3.5-fold
PVP-K308-fold2.8-fold

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ cleaves the exocyclic double bond to yield 4-[(4-bromophenyl)methoxy]benzoic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing 5-(4-[(4-bromophenyl)methoxy]benzyl)-thiazolidinedione .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces E→Z isomerization of the benzylidene group :

Condition Isomer Ratio (E:Z)
Dark100:0
UV (1 hour)62:38

Biological Activity and Derivatives

Derivatives show α-glucosidase inhibition (IC₅₀ = 17–22 μM vs. acarbose IC₅₀ = 23.7 μM) . Electron-withdrawing substituents (e.g., Cl, Br) enhance activity, while electron-donating groups (e.g., OMe) reduce potency .

Scientific Research Applications

Case Studies and Findings

  • Breast Cancer Cell Lines : A study synthesized several thiazolidine derivatives and evaluated their effects on MCF7 breast cancer cells. The compound exhibited an IC50 value significantly lower than that of cisplatin, indicating superior anti-proliferative activity. Specifically, compounds with bromine substitutions showed enhanced efficacy, with some derivatives achieving IC50 values as low as 0.27 μM .
  • Lung Carcinoma : Another investigation focused on the cytotoxic effects of thiazolidine derivatives against NCI-H292 human lung carcinoma cells. The compound demonstrated potent cytotoxicity with an IC50 value of 1.26 μg/mL after 72 hours of incubation. Notably, it induced apoptosis through mechanisms such as phosphatidylserine externalization and mitochondrial depolarization .

Summary Table of Anticancer Activity

CompoundCancer Cell LineIC50 Value (μM)Reference
(5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dioneMCF70.27
This compoundNCI-H2921.26

Overview

The thiazolidine scaffold has also been investigated for its antimicrobial properties. Derivatives have shown activity against various bacterial strains, particularly Gram-positive bacteria.

Findings

Research has demonstrated that compounds derived from thiazolidine-2,4-dione exhibit antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL against selected bacterial strains . This suggests a promising application in developing new antibacterial agents.

Summary Table of Antimicrobial Activity

CompoundBacterial StrainMIC Value (μg/mL)Reference
Thiazolidine DerivativeGram-positive bacteria2 - 16

Mechanism of Action

The mechanism of action of (5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Features Bioactivity/Properties References
(5E)-5-({4-[(4-Bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione 4-Bromophenoxybenzylidene Anticancer (PPARγ activation potential), moderate lipophilicity
(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione 2,4-Dichlorophenoxybenzylidene Enhanced metabolic stability; higher halogen content increases receptor binding
(5Z)-3-(2E)-3-Phenylprop-2-enoyl]-5-[pyridin-4-yl]methylidene]-TZD (SMI-IV-1) Pyridinylmethylidene + cinnamoyl side chain Moderate docking score (-3.8) for aldose reductase inhibition
(Z)-5-(4-Ethoxybenzylidene)-3-(2-aminoethyl)-TZD (23e) 4-Ethoxybenzylidene + aminoethyl side chain Improved solubility due to polar cyanobenzyl group; 69% synthesis yield
5-(4-Methoxybenzylidene)-3-(2-diisopropylaminoethyl)-TZD 4-Methoxybenzylidene + tertiary amine side chain π-π stacking interactions with aromatic systems; 71% synthesis yield



Key Observations :

  • Halogen Substitution : The 4-bromo substituent in the target compound confers moderate lipophilicity compared to dichloro analogues, which exhibit stronger receptor binding due to increased halogen bulk and electronegativity.
  • Side Chain Modifications: Aminoethyl or tertiary amine side chains (e.g., compounds 23e and SMI-IV-1) enhance solubility and pharmacokinetic profiles but may reduce metabolic stability.
  • Stereoelectronic Effects : Methoxy or ethoxy groups on the benzylidene ring (e.g., 4-methoxy/ethoxy derivatives) improve π-π interactions with aromatic residues in target proteins, as seen in crystallographic studies.

Pharmacological and Physicochemical Properties

Analysis :

  • Docking Scores: The target compound’s bromophenoxy group may sterically hinder interactions compared to SMI-IV-4, which achieves a superior docking score (-5.1) due to its polar 3-amino-4-hydroxyphenyl substituent.
  • Melting Points : Higher melting points in ethoxy/methoxy derivatives (e.g., 160–162°C for 23e) correlate with crystalline stability, a trait critical for formulation.

Biological Activity

The compound (5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione belongs to the thiazolidine-2,4-dione family, which has garnered significant attention in pharmaceutical chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antidiabetic, anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The thiazolidine-2,4-dione scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms along with two carbonyl groups. The structural modifications at the 3rd and 5th positions allow for a variety of derivatives with enhanced biological activities.

Antidiabetic Activity

Thiazolidine-2,4-diones are primarily recognized for their antidiabetic properties through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism improves insulin sensitivity and glucose uptake in adipose tissues.

  • Research Findings :
    • A study demonstrated that thiazolidine derivatives exhibited significant blood glucose-lowering effects and were potent inhibitors of alpha-amylase, an enzyme involved in carbohydrate digestion .
    • Compound GB14 from a series of synthesized derivatives showed notable hypoglycemic activity in vivo and in vitro .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been extensively studied.

  • Case Studies :
    • One derivative, 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, exhibited significant cytotoxicity against NCI-H292 human lung carcinoma cells with an IC50 value of 1.26 µg/mL. This compound induced apoptosis and genotoxicity selectively in cancer cells without affecting peripheral blood mononuclear cells (PBMC) .
    • Another study highlighted that various thiazolidine derivatives demonstrated improved anti-proliferative activities against MCF7 breast cancer cells compared to standard treatments like cisplatin .

Anti-inflammatory Activity

Thiazolidine derivatives also display anti-inflammatory properties.

  • Mechanism :
    • They reduce inflammatory markers such as TNF-α and IL-β while exhibiting antioxidant capabilities that mitigate oxidative stress .
    • Compound GB7 was noted for its effectiveness in reducing these inflammatory markers significantly .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of thiazolidine derivatives.

  • Research Insights :
    • The ability to scavenge reactive oxygen species (ROS) contributes to their therapeutic potential in various diseases associated with oxidative stress .
    • Thiazolidine compounds have shown varying degrees of antioxidant activity across different studies, supporting their role in combating oxidative damage .

Summary Table of Biological Activities

Activity TypeCompound/DerivativeIC50 ValueNotes
AntidiabeticGB14Not specifiedSignificant blood glucose lowering activity
Anticancer5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione1.26 µg/mLInduces apoptosis in NCI-H292 cells
Anti-inflammatoryGB7Not specifiedReduces TNF-α and IL-β levels
AntioxidantVarious thiazolidine derivativesVariesScavenges ROS

Q & A

Q. How can molecular docking resolve discrepancies between predicted binding affinity and in vitro activity for thiazolidinedione derivatives?

  • Methodology : Perform docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., PPAR-γ or HIV-1 reverse transcriptase). Compare results with in vitro assays (e.g., IC50_{50}). If docking scores (e.g., −3.8 to −5.1 kcal/mol ) conflict with activity, analyze ligand-protein interactions (hydrogen bonds, hydrophobic contacts) via LigPlot+ to identify false positives/negatives. Adjust scoring functions or validate with MD simulations .

Q. What strategies enhance the antimicrobial activity of bromophenyl-substituted thiazolidinediones?

  • Methodology : Introduce electron-withdrawing groups (e.g., halogens) to the benzylidene moiety to improve membrane penetration. Test against Gram-positive/negative bacteria via MIC assays. For example, substituents like 4-hydroxyphenyl (as in related compounds) showed enhanced activity due to H-bond donor capacity .

Q. How do halogen substituents influence the pharmacokinetic profile of this compound?

  • Methodology : Assess metabolic stability using liver microsomes (e.g., CYP450 isoforms). Bromine’s size and electronegativity may reduce clearance rates but increase plasma protein binding. Compare with chloro/fluoro analogs using in silico ADMET predictors (e.g., SwissADME) and validate with in vivo studies .

Q. What crystallographic techniques resolve conformational ambiguities in thiazolidinedione derivatives?

  • Methodology : Grow single crystals via slow evaporation (solvent: DMF/EtOH) and perform X-ray diffraction. Analyze dihedral angles between the thiazolidinedione core and substituents; for example, the 4-bromophenyl group may adopt a coplanar conformation with the core, stabilizing π-π interactions in the solid state .

Data Contradiction Analysis

Q. How to address conflicting docking scores for structurally similar thiazolidinediones?

  • Methodology : Cross-validate docking results (e.g., AutoDock vs. Glide) and prioritize compounds with consistent scoring. For instance, derivatives with −5.1 kcal/mol scores but low in vitro activity may require entropy corrections (e.g., water displacement effects) or binding kinetics assays (e.g., SPR) .

Experimental Design Tables

Parameter Optimization Strategy Reference
Reaction YieldIncrease catalyst (piperidine) to 20 mol%, reflux 24h
Docking ValidationCompare AutoDock4 vs. MOE for NNRTI targets
Crystallization SolventDMF:AcOH (1:2) for high-purity crystals
Derivative Docking Score (kcal/mol) Bioactivity
SMI-IV-1 (4-bromo analog)−3.8Moderate PPAR-γ EC50_{50}
SMI-IV-4 (3-amino)−5.1High HIV-1 RT inhibition

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